molecular formula C12H14Cl2N2O B1432251 1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride CAS No. 1864061-81-3

1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride

Cat. No.: B1432251
CAS No.: 1864061-81-3
M. Wt: 273.15 g/mol
InChI Key: YHNSAPUPAFHDIB-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to a phenyl group through an oxy linkage, with a methanamine group further enhancing its reactivity and utility.

Preparation Methods

The synthesis of 1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridin-2-ol and 3-bromophenylmethanamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Synthetic Route: The nucleophilic substitution reaction between pyridin-2-ol and 3-bromophenylmethanamine leads to the formation of 1-[3-(Pyridin-2-yloxy)phenyl]methanamine.

    Purification: The product is then purified through recrystallization or column chromatography.

    Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and reduced amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-[3-(Pyridin-2-ylmethoxy)phenyl]methanamine: This compound has a methoxy group instead of an oxy linkage, which may affect its reactivity and binding properties.

    1-[3-(Pyridin-2-yloxy)phenyl]ethanamine: The presence of an ethanamine group instead of methanamine can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and versatility in various scientific applications.

Properties

IUPAC Name

(3-pyridin-2-yloxyphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12;;/h1-8H,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSAPUPAFHDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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